molecular formula C13H26N2 B8360318 4-(4,4-Dimethyl-piperidin-1YL)-cyclohexylamine

4-(4,4-Dimethyl-piperidin-1YL)-cyclohexylamine

Cat. No. B8360318
M. Wt: 210.36 g/mol
InChI Key: SWNLVRBFNUXRMQ-UHFFFAOYSA-N
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Patent
US08232286B2

Procedure details

0.7 g (1.8 mmol) cis-dibenzyl-[4-(4,4-dimethyl-piperidin-1-yl)-cyclohexyl]-amine are placed in 14 ml of methanol, 0.14 g palladium/charcoal (10%) are added and the mixture is hydrogenated at 50 psi and 20° C. Then the catalyst is suction filtered and the mother liquor is concentrated by evaporation. Yield: 0.3 g
Name
cis-dibenzyl-[4-(4,4-dimethyl-piperidin-1-yl)-cyclohexyl]-amine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[C@H:9]1[CH2:14][CH2:13][C@@H:12]([N:15]2[CH2:20][CH2:19][C:18]([CH3:22])([CH3:21])[CH2:17][CH2:16]2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[CH3:21][C:18]1([CH3:22])[CH2:19][CH2:20][N:15]([CH:12]2[CH2:13][CH2:14][CH:9]([NH2:8])[CH2:10][CH2:11]2)[CH2:16][CH2:17]1

Inputs

Step One
Name
cis-dibenzyl-[4-(4,4-dimethyl-piperidin-1-yl)-cyclohexyl]-amine
Quantity
0.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N([C@@H]1CC[C@@H](CC1)N1CCC(CC1)(C)C)CC1=CC=CC=C1
Step Two
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 50 psi and 20° C
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor is concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
CC1(CCN(CC1)C1CCC(CC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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